molecular formula C8H8ClN3 B8010811 6-Chloro-2-methyl-2H-indazol-5-amine

6-Chloro-2-methyl-2H-indazol-5-amine

Cat. No.: B8010811
M. Wt: 181.62 g/mol
InChI Key: YRZNRFJEBAPCCO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-Chloro-2-methyl-2H-indazol-5-amine can be achieved through various methods. One common approach involves the alkylation of N-methylindazole with 6-chloro-2-methyl-2H-indazole-5-amine . Another method uses 2-fluoro-4-chlorobenzaldehyde as a starting material, which undergoes a series of reactions to form the desired compound . Industrial production methods typically involve optimizing these synthetic routes to maximize yield and purity while minimizing byproducts and waste.

Chemical Reactions Analysis

6-Chloro-2-methyl-2H-indazol-5-amine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Chloro-2-methyl-2H-indazol-5-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

6-Chloro-2-methyl-2H-indazol-5-amine can be compared to other indazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

6-chloro-2-methylindazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-12-4-5-2-7(10)6(9)3-8(5)11-12/h2-4H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZNRFJEBAPCCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=C(C(=CC2=N1)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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